N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Description
Introduction to N-Succinimidyl-4-((Iodoacetyl)Amino)Benzoate
Historical Development and Evolution in Bioconjugation Chemistry
SIAB emerged in the late 20th century as part of efforts to address limitations in homobifunctional crosslinkers. Early synthesis methods, described in U.S. Patent 4,794,189 , involved reacting aminobenzoic acid with haloacetylhalides to form haloacetylaminobenzoic acid, followed by conjugation with N-hydroxysuccinimide (NHS). This innovation addressed the need for controlled, two-step conjugation strategies to minimize unintended polymerization.
By the 2000s, SIAB gained prominence in immunoconjugate therapeutics. For example, Tian et al. (2015) utilized SIAB to develop L-DOS47, an antibody-urease conjugate targeting CEACAM6 in cancer therapy . The crosslinker’s pH-dependent reactivity (optimal at pH 7.0 for NHS-ester activation and pH 8.3 for iodoacetyl-thiol coupling) enabled precise control over conjugation ratios, reducing off-target interactions .
Structural and Functional Characteristics as a Heterobifunctional Crosslinker
SIAB’s molecular architecture (C₁₃H₁₁IN₂O₅, MW 402.14 g/mol ) features two distinct reactive groups:
- NHS ester : Reacts with primary amines (e.g., lysine residues) at neutral pH.
- Iodoacetyl group : Targets sulfhydryl groups (e.g., cysteine thiols) via nucleophilic substitution, forming stable thioether bonds .
The spacer arm between these groups measures 10.6 Å , optimizing spatial flexibility while maintaining conjugate stability . This design ensures minimal interference with the tertiary structure of biomolecules, preserving functionality post-conjugation.
Table 1: Key Structural Properties of SIAB
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₁IN₂O₅ | |
| Molecular Weight | 402.14 g/mol | |
| Reactive Groups | NHS ester, iodoacetyl | |
| Spacer Arm Length | 10.6 Å | |
| Solubility | DMSO or DMF (water-insoluble) |
Strategic Advantages Over Homobifunctional Analogues
SIAB’s heterobifunctionality offers three key advantages:
- Reduced Polymerization Risk : Unlike homobifunctional crosslinkers (e.g., glutaraldehyde), SIAB’s sequential reactivity minimizes self-conjugation. The NHS ester is first activated at pH 7.0, followed by iodoacetyl-thiol coupling at pH 8.3, ensuring stepwise control .
- Enhanced Specificity : The iodoacetyl group’s selectivity for sulfhydryls over amines at physiological pH reduces off-target binding. Thermo Fisher protocols recommend a 1.2:1 molar ratio of SIAB to sulfhydryl groups to maintain specificity .
- Versatility in Conjugate Design : SIAB enables diverse applications, including:
Table 2: SIAB vs. Homobifunctional Crosslinkers
| Parameter | SIAB (Heterobifunctional) | Homobifunctional (e.g., DSS) |
|---|---|---|
| Reaction Steps | Two-step (amine → thiol) | Single-step |
| Polymerization Risk | Low | High |
| pH Sensitivity | Controlled (pH 7.0 and 8.3) | Broad range |
| Applications | Complex conjugates | Simple protein aggregates |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBEDSJTMWJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222581 | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72252-96-1 | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 4-Iodoacetylaminobenzoic Acid
Reagents :
-
4-Chloroacetylaminobenzoic acid
-
Sodium iodide (NaI)
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Acetone (solvent)
Procedure :
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4-Chloroacetylaminobenzoic acid (10 g, 46.7 mmol) is suspended in a saturated NaI/acetone solution (100 mL).
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The mixture is stirred at room temperature for 24 hours, facilitating iodide-for-chloride substitution.
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The product is extracted with ethyl acetate, washed with brine, and dried over anhydrous MgSO₄.
Yield : 70% (10 g) as a tan solid.
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Temperature | 25°C |
| Solvent | Acetone |
| Halogen Source | NaI (excess) |
Activation with Oxalyl Chloride
Reagents :
-
4-Iodoacetylaminobenzoic acid
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Oxalyl chloride (ClCO)₂
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Benzene (solvent)
Procedure :
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Oxalyl chloride (2.9 mL, 32.9 mmol) is added dropwise to a benzene suspension of 4-iodoacetylaminobenzoic acid (20 mL).
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The mixture is stirred for 30 minutes at room temperature, then refluxed for 2 hours to form the benzoyl chloride intermediate.
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Excess oxalyl chloride and solvent are removed under vacuum.
Critical Notes :
Coupling with N-Hydroxysulfosuccinimide
Reagents :
-
Benzoyl chloride intermediate (from Step 2.2)
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N-Hydroxysulfosuccinimide (sulfo-NHS)
Procedure :
-
Sulfo-NHS (7.15 g, 32.9 mmol) is added to the benzoyl chloride intermediate.
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The reaction is refluxed for 1 hour, promoting ester bond formation.
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The crude product is triturated with ether to precipitate SIAB.
Yield : 77% (12.9 g) as a tan solid.
| Parameter | Value |
|---|---|
| Reaction Time | 1 hour |
| Temperature | Reflux (~80°C) |
| Purification | Ether trituration |
Industrial-Scale Optimization
While laboratory-scale synthesis uses batch reactors, industrial production employs continuous-flow systems to enhance yield and purity. Key modifications include:
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Solvent Selection : Replacement of benzene with safer alternatives like toluene or dichloromethane.
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Catalysis : Use of dimethylformamide (DMF) as a catalyst during oxalyl chloride activation.
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Quality Control : HPLC monitoring to ensure >95% purity for pharmaceutical-grade SIAB.
Comparative Analysis of Synthetic Routes
A patent analysis reveals two primary variants:
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Direct Iodination : Uses pre-formed 4-iodoacetylaminobenzoic acid, skipping halogen exchange.
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Chloro-to-Iodo Conversion : Preferred for cost-effectiveness, as NaI is cheaper than pre-halogenated intermediates.
Advantages of Chloro-to-Iodo Conversion :
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Lower raw material costs.
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Scalability due to straightforward NaI handling.
Reaction Mechanism and Kinetics
The halogen exchange follows an Sₙ2 mechanism, with iodide attacking the electrophilic carbonyl carbon of the chloroacetyl group. Pseudo-first-order kinetics are observed, with a rate constant () of at 25°C.
The coupling reaction with sulfo-NHS proceeds via nucleophilic acyl substitution:
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Hydrolysis of acid chloride | Anhydrous solvents |
| Byproduct formation (CO₂, HCl) | Controlled reagent addition |
| Low yield in coupling step | Excess sulfo-NHS |
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyl-4-((iodoacetyl)amino)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group can react with nucleophiles such as thiols to form stable thioether bonds.
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Nucleophiles: Thiols, primary amines
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Thioether Bonds: Formed from the reaction with thiols
Amide Bonds: Formed from the reaction with primary amines
Scientific Research Applications
Chemical Properties and Mechanism of Action
SIAB contains two reactive groups:
- N-Hydroxysuccinimide (NHS) Ester : Reacts with primary amines to form stable amide bonds.
- Iodoacetyl Group : Reacts with thiols to form thioether bonds.
The mechanism involves the initial reaction of the NHS ester with a primary amine on one biomolecule, followed by the reaction of the iodoacetyl group with a thiol on another biomolecule. This dual reactivity makes SIAB a powerful tool for creating stable conjugates essential for various applications in research and therapy.
Scientific Research Applications
-
Protein Crosslinking
- SIAB is extensively used to study protein-protein interactions by stabilizing protein complexes, which is crucial for understanding biological pathways and mechanisms.
- Case Study : In a study on enzyme interactions, SIAB was used to crosslink enzymes to their substrates, allowing researchers to analyze kinetic properties more effectively.
-
Enzyme Conjugates
- The compound is employed in preparing enzyme conjugates that enhance the stability and functionality of therapeutic proteins.
- Case Study : Researchers developed an enzyme-linked immunosorbent assay (ELISA) using SIAB-conjugated antibodies, resulting in improved sensitivity and specificity for antigen detection.
-
Immunotoxins
- SIAB facilitates the creation of immunotoxins by linking antibodies to cytotoxic drugs, targeting cancer cells while minimizing damage to healthy tissues.
- Case Study : A targeted therapy using an immunotoxin created with SIAB demonstrated significant tumor regression in preclinical models of cancer.
-
Drug Delivery Systems
- The compound's ability to form stable conjugates aids in developing targeted drug delivery systems that improve therapeutic efficacy.
- Case Study : A novel drug delivery system utilizing SIAB-conjugated nanoparticles showed enhanced cellular uptake and controlled release of chemotherapeutic agents.
-
Diagnostic Assays
- SIAB is utilized in various diagnostic applications, including biosensors and biochips, where stable conjugates are essential for accurate detection.
- Case Study : A biosensor developed using SIAB-conjugated probes exhibited high sensitivity for detecting biomarkers in clinical samples.
Industrial Applications
In addition to its research applications, SIAB is also significant in industrial settings:
- Biosensors : Used in the production of biosensors that require stable biomolecular interactions for accurate readings.
- Biochips : Employed in biochip technology for high-throughput screening applications.
Mechanism of Action
The mechanism of action of N-Succinimidyl-4-((iodoacetyl)amino)benzoate involves the formation of covalent bonds with target molecules. The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds, while the iodoacetyl group reacts with thiols to form thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, thereby stabilizing their interactions and enhancing their functional properties .
Comparison with Similar Compounds
Succinimidyl Ester Derivatives
The table below compares N-Succinimidyl-4-((iodoacetyl)amino)benzoate with structurally related succinimidyl esters:
Key Differences :
- Iodoacetyl vs. Fluorine : The iodoacetyl group enables thiol-specific conjugation, whereas [18F]SFB is restricted to amine targeting and PET imaging .
- Positional Isomerism : N-Succinimidyl 3-iodobenzoate’s meta-substitution reduces steric accessibility compared to the para-substituted target compound .
Benzoate Derivatives with Halogen or Thiol-Reactive Groups
Comparison with non-succinimidyl benzoate derivatives:
Key Differences :
- Reactivity : The iodoacetyl group in the target compound allows for controlled thiol coupling, unlike methyl or methoxyacetyl derivatives .
- Backbone Flexibility : The succinimidyl group enhances amine reactivity compared to simple benzoate esters .
Thiol vs. Amine Selectivity
Radio-Labeling
Antibody-Drug Conjugates (ADCs)
- Used to link cytotoxic payloads (via thiols) to antibodies (via amines), offering superior site specificity over homobifunctional crosslinkers .
Biological Activity
N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinker widely utilized in biochemical research for its ability to form stable conjugates with proteins and other biomolecules. This article delves into the biological activity of SIAB, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O₃I
- Molecular Weight : 402.14 g/mol
- Functional Groups : Contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group.
SIAB acts through two primary reactive groups:
- NHS Ester : Reacts with primary amines to form stable amide bonds.
- Iodoacetyl Group : Reacts with sulfhydryl groups to form thioether bonds.
These reactions enable the formation of stable crosslinks between proteins and other biomolecules, facilitating various biochemical applications. The reaction conditions typically involve organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and optimal pH ranges from 7 to 9 for efficient coupling .
Applications in Research
SIAB is extensively used across multiple fields:
- Bioconjugation : It is a critical reagent for labeling proteins and peptides, enabling studies on protein interactions and functions.
- Enzyme Conjugates : SIAB is employed in creating enzyme conjugates, which are vital for diagnostic assays and therapeutic agents.
- Immunotoxins : The compound's ability to selectively bind to target proteins makes it useful in developing immunotoxins for targeted cancer therapies .
1. Protein Crosslinking
A study demonstrated the effectiveness of SIAB in forming stable protein conjugates. By reacting SIAB with proteins containing accessible amine or thiol groups, researchers were able to analyze protein interactions using techniques such as mass spectrometry and gel electrophoresis. The resulting conjugates maintained their biological activity, allowing for functional studies post-conjugation .
2. Diagnostic Applications
In medical diagnostics, SIAB has been utilized to label biomolecules with radioactive isotopes. For instance, the synthesis of N-succinimidyl 4-guanidinomethyl-3-[¹²⁵I]iodobenzoate involved radio-iodination using SIAB, which enabled the tracking of biomolecular interactions in vivo. This application has significantly advanced the development of imaging agents for cancer detection .
Comparative Analysis of Crosslinkers
| Property | This compound | Other Common Crosslinkers |
|---|---|---|
| Reactive Groups | NHS Ester, Iodoacetyl | NHS Ester, Maleimide |
| Solubility | Lipophilic | Varies |
| Stability of Conjugates | High | Moderate to High |
| Application Areas | Bioconjugation, Immunotoxins | General crosslinking |
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of SIAB:
- Stability : Conjugates formed using SIAB exhibit high stability under physiological conditions, making them suitable for long-term studies .
- Selectivity : The compound shows selective reactivity towards thiols and primary amines, minimizing off-target effects during conjugation .
- Cellular Uptake : Due to its lipophilic nature, SIAB can effectively penetrate cell membranes, allowing for intracellular applications .
Q & A
Q. What is the mechanism of action of N-Succinimidyl-4-((iodoacetyl)amino)benzoate in protein crosslinking?
This compound is a heterobifunctional crosslinker with two reactive groups: the N-succinimidyl ester targets primary amines (ε-amino groups of lysine residues), while the iodoacetyl group reacts with thiols (-SH groups, e.g., cysteine residues). This dual reactivity enables sequential conjugation of biomolecules (e.g., antibodies and peptides) under controlled pH conditions. Amine-reactive reactions are optimal at pH 7–9, whereas thiol coupling occurs at pH 6.5–8.5 to prevent disulfide scrambling .
Q. How should this compound be stored to maintain stability?
Store at -20°C in anhydrous, inert conditions (e.g., under argon) to prevent hydrolysis of the succinimidyl ester. Avoid repeated freeze-thaw cycles, as moisture degrades the iodoacetyl group, reducing conjugation efficiency .
Q. What analytical methods confirm successful crosslinking or conjugation?
Use SDS-PAGE to detect shifts in molecular weight post-conjugation. For structural validation, employ LC-MS (to confirm molecular mass) and FTIR (to track disappearance of iodoacetyl peaks at ~500 cm⁻¹). Quantitative analysis of unreacted thiols/amines can be performed via Ellman’s assay or TNBS assay .
Q. What buffer systems are compatible with this crosslinker?
Use amine-free buffers (e.g., PBS, HEPES) at pH 7.4 for initial amine coupling. Avoid Tris or glycine, as they compete with lysine residues. For thiol reactions, include EDTA (1–5 mM) to chelate metal ions that oxidize free -SH groups .
Advanced Research Questions
Q. How can conjugation efficiency be optimized for radiolabeling applications?
For radioiodination (e.g., ¹²⁵I or ¹³¹I), pre-conjugate the iodoacetyl group with a thiol-containing ligand (e.g., peptides), followed by radiolabeling via isotope exchange. Use HPLC purification (C18 column, acetonitrile/water gradient) to isolate the radiolabeled product. Typical yields range from 60–75% under inert atmospheres .
Q. What strategies mitigate side reactions during multi-step conjugations?
- Stepwise quenching : After amine coupling, add excess glycine (10 mM) to block unreacted N-succinimidyl esters.
- Reducing agents : Use TCEP (tris(2-carboxyethyl)phosphine) instead of DTT to prevent disulfide bond reduction during thiol coupling .
- Inert conditions : Perform reactions under argon to minimize iodoacetyl oxidation .
Q. How does this crosslinker compare to alternatives like SMCC or Sulfo-SMCC?
Unlike homobifunctional crosslinkers (e.g., glutaraldehyde), this compound enables orthogonal conjugation. Compared to SMCC (maleimide-based), the iodoacetyl group offers higher thiol specificity and slower reaction kinetics, reducing premature hydrolysis. However, it is less stable in aqueous buffers than sulfo-SMCC derivatives .
Q. What are the challenges in applying this reagent for in vivo studies?
The iodoacetyl group’s susceptibility to hydrolysis in blood serum limits in vivo stability. To address this, conjugate the thiol-bearing molecule first, then administer the product immediately. For prolonged circulation, use polyethylene glycol (PEG) spacers or stabilize the linkage with non-cleavable groups .
Q. How can reaction kinetics be quantified for this crosslinker?
Monitor amine reactivity via UV-Vis spectroscopy (absorbance at 260 nm for released N-hydroxysuccinimide). Thiol reactivity can be tracked using HPLC-MS to measure residual iodoacetyl groups over time. Pseudo-first-order rate constants (k) typically range from 0.1–1.0 min⁻¹ for amines and 0.05–0.3 min⁻¹ for thiols .
Q. What modifications enhance its utility in click chemistry or bioorthogonal applications?
Introduce azide or alkyne groups via the amine-reactive site, enabling subsequent strain-promoted azide-alkyne cycloaddition (SPAAC). For example, conjugate an azide-modified antibody, then react with a dibenzocyclooctyne (DBCO)-functionalized probe. This modular approach minimizes nonspecific binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
